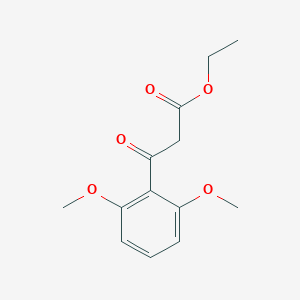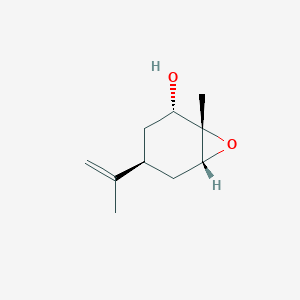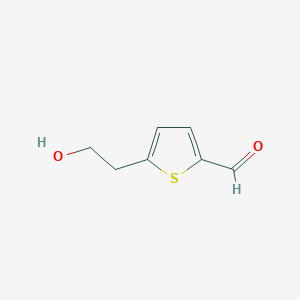
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a thiophene derivative, a class of heterocyclic compounds that are known for their diverse applications in organic chemistry and materials science. Thiophene derivatives are particularly interesting due to their electronic properties, which make them suitable for use in various chemical reactions and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, 5-(4-Pyridyl)-2-thiophenecarbaldehyde, a related compound, has been prepared as a fluorescent derivatization reagent for the determination of primary alkylamines using a combination of precolumn derivatization and postcolumn hydrolysis-detection . Another synthesis approach is described for thieno[3,2-b]thiophene-2-carboxyaldehyde, which is used for the synthesis of novel supramolecular liquid-crystalline complexes . Additionally, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst, showcasing the versatility of thiophene derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. This structure is crucial for the electronic properties of these compounds. For example, the photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, a compound with two thiophene rings, have been studied, revealing absorption bands corresponding to π-π transitions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For instance, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was synthesized using a chemo- and regioselective Br/Li exchange reaction, demonstrating the reactivity of thiophene derivatives towards organometallic reagents . Another example is the reaction of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde with different reagents leading to thioacetalization, chloromethylation, and oxidation, resulting in a range of products including oligomers and sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The polymer derived from thiophene-2-carbaldehyde, for example, consists of spherical particles with a rough surface, which could impact its physical properties and potential applications . The photoluminescence properties of thiophene derivatives are also of interest, as they can be tailored for specific uses in optoelectronic devices .
科学的研究の応用
Chemical Coupling and Synthesis
- Coupling Reactions : Thiophene-2-carbaldehyde, a relative of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde, is used in coupling reactions with aromatic and aliphatic aldehydes, facilitated by samarium diiodide. These reactions yield hydroxyalkylated products at specific positions on the thiophene ring, demonstrating its utility in organic synthesis (Yang & Fang, 1995).
- Synthesis of Functional Derivatives : Functional derivatives of thiophene, like 4-chloro-3-ethoxycarbonyl-2-methylthiophene synthesized from thiophene-2-carbaldehyde, highlight its role in synthesizing structurally diverse compounds (Shvedov et al., 1973).
Polymerization and Material Science
- Polymer Synthesis : Thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst. The resulting polymers, characterized by various spectroscopic methods, reveal applications in material science, especially for their morphological properties (Al-Hamdan et al., 2021).
- Semiconductor Applications : Star-shaped crystalline molecules synthesized using thiophene-based carbaldehydes show potential as organic semiconductors in field-effect transistors, indicating a significant role in electronic materials (Kim et al., 2007).
Fluorescent Sensing and Photophysical Studies
- Fluorescent Sensor for Iron Ions : A derivative of thiophene-2-carbaldehyde, namely 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), acts as a fluorescent sensor for Fe3+ ions, demonstrating its application in chemical sensing and analysis (Zhang et al., 2016).
- Optical Properties in Synthesized Compounds : The synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and their photophysical properties, including fluorescence, suggest applications in materials science, especially as covert marking pigments (Ulyankin et al., 2021).
Analytical Chemistry and Spectroscopy
- Analysis of Plant Foods : The formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde during the hydrolysis of plant phenolics, a process also involving thiophene carbaldehydes, is critical in the accurate assessment of phenolic content and antioxidant activities in food analysis (Chen et al., 2014).
Safety and Hazards
The safety data sheet for 2-Thiophenecarboxaldehyde, a related compound, indicates that it is classified as a flammable liquid and is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling the compound .
将来の方向性
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde and related compounds could be a promising area of research in the future.
作用機序
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives, in general, are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
特性
IUPAC Name |
5-(2-hydroxyethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLKDVDRVRWMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565160 |
Source


|
| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |
CAS RN |
131202-63-6 |
Source


|
| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
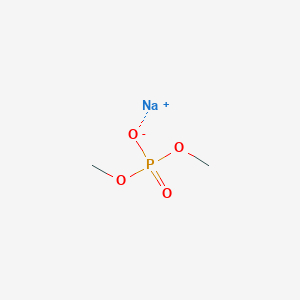

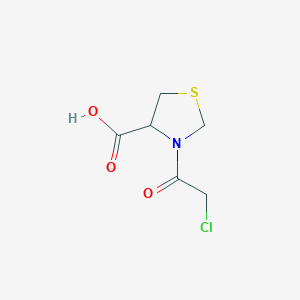
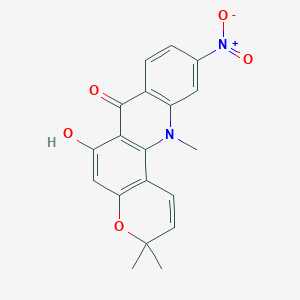
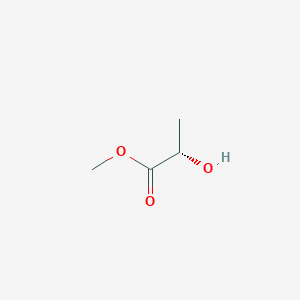
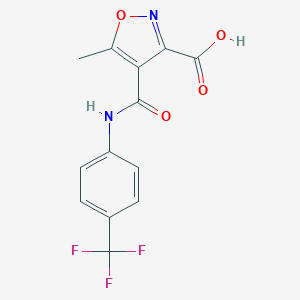
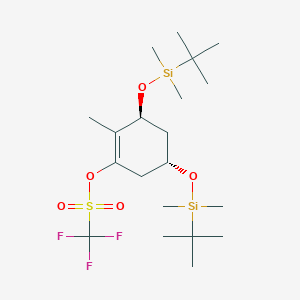
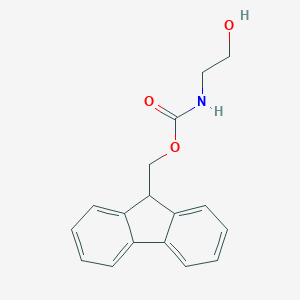
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
